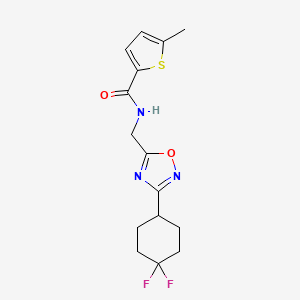

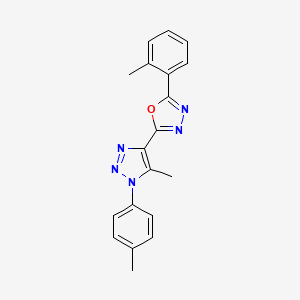

![molecular formula C15H10ClN3O3S B2512169 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105197-94-1](/img/structure/B2512169.png)

7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a chemically synthesized molecule that appears to be related to a family of compounds that include various substituted benzo[b]thiophenes and benzoxazinones. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of chloro and nitro derivatives of benzo[b]thiophene, which are structurally related to the compound , has been described using readily available precursors. For instance, 7-chloro-benzo[b]thiophene can be synthesized from 3-chloro-2-mercaptobenzoic acid or 2,3-dichlorobenzaldehyde, with the latter being the preferred route due to the use of hexamethylphosphoric triamide as a solvent for selective nucleophilic replacement .

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one, has been analyzed using NMR spectroscopy. The use of a deuterated europium shift reagent has allowed for the differentiation and quantitative determination of diastereoisomers present in these compounds .

Chemical Reactions Analysis

Chemical reactions involving 7-chloro-3-methylbenzo[b]thiophen, a compound with some structural similarity to the target molecule, have been explored. This includes the conversion of 3-bromomethyl-7-chlorobenzo[b]thiophen into amino-, guanidino-, and ureido-compounds. Additionally, nitration, bromination, and acetylation reactions have been performed, predominantly yielding 2-substituted compounds. Direct nucleophilic displacement of the 7-chloro group has also been successful in producing hydroxy- or amino- derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, boiling points, and stability under different conditions. The reactivity of the chloro group in such compounds suggests potential for further chemical modifications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Research has explored the synthesis of various derivatives of compounds structurally related to 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. For instance, derivatives of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole have been synthesized, highlighting the compound's versatility and potential in the creation of a range of chemical entities with diverse properties (Daoud, Ali, & Ahmed, 2010). Additionally, synthesis processes involving the creation of various substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been documented, indicating the compound's utility in generating pharmacologically relevant structures (Guguloth, 2021).

Biological and Pharmacological Potential

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds structurally similar to 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. For example, certain derivatives have exhibited significant antibacterial and moderate antifungal activities, offering potential for therapeutic applications in combating microbial infections (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010). Another study synthesized and evaluated a series of novel derivatives for their nematocidal activities, with some compounds showing promising results against specific nematodes (Liu, Wang, Zhou, & Gan, 2022).

Physical and Chemical Properties

Structural Analysis and Molecular Interactions

Research has delved into the structural intricacies of related compounds, with studies revealing the conformation and molecular interactions of certain derivatives. For example, the title compound in one study adopted a specific conformation, and the molecular interactions within the crystal structure were elucidated, contributing to the understanding of the compound's physical and chemical behavior (Fun, Quah, Nithinchandra, & Kalluraya, 2011). Additionally, the photophysical properties of certain thiophene substituted 1,3,4-oxadiazole derivatives have been investigated, indicating the compound's potential in optoelectronic applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Eigenschaften

IUPAC Name |

7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRSCHKSHPBCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

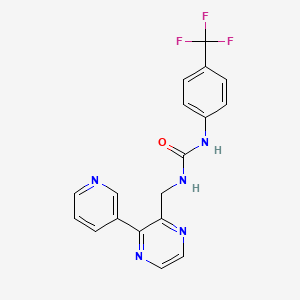

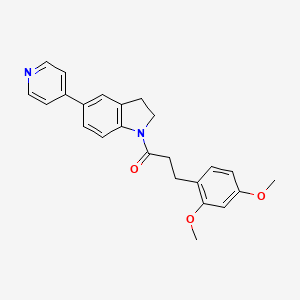

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)

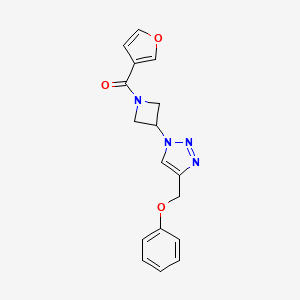

![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)

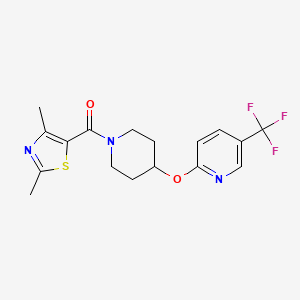

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)

![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)

![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)